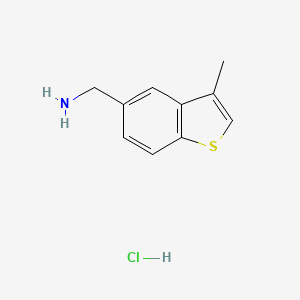

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

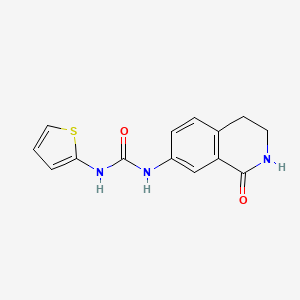

The compound “(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride” belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are compounds containing a benzene ring fused to a thiophene ring. Thiophene is a five-membered aromatic ring with four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiophene backbone, with a methyl group attached to one of the carbon atoms in the thiophene ring, and a methanamine group attached to the benzene ring . The exact structure would depend on the positions of these substituents on the rings.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its structural similarity to other benzothiophene compounds . Other properties like melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación

Synthesis of Benzothiophenes

The compound can be used in the synthesis of benzothiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Production of Multisubstituted Benzothiophenes

The compound plays a significant role in the production of multisubstituted benzothiophenes . These multisubstituted benzothiophenes have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Use in Aryne Reactions

The compound can be used in aryne reactions with alkynyl sulfides . This reaction affords benzo[b]thiophenes .

Synthesis of Tetrahydrobenzothieno Pyridine Derivatives

The compound can be used in the synthesis of 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives . These derivatives have been obtained by cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .

Use in Pictet-Spengler Reaction

The compound can be used in the Pictet-Spengler reaction . This reaction is a method for the synthesis of 1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridines .

6. Use in the Synthesis of Benzothienoazocines The compound can be used in the synthesis of benzothienoazocines . These are prepared on the basis of N-substituted benzothienopyridines .

Propiedades

IUPAC Name |

(3-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c1-7-6-12-10-3-2-8(5-11)4-9(7)10;/h2-4,6H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIVBEMKFQNWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)

![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)

![[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2818551.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2818555.png)